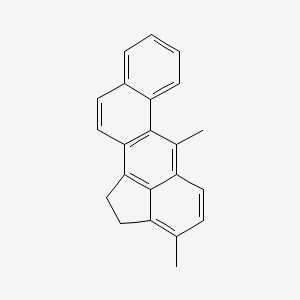

3,6-Dimethylcholanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dimethylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C22H18 and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenesis Research

3,6-Dimethylcholanthrene is extensively used in studies investigating the initiation and promotion of tumors in various animal models. It serves as a model compound for understanding the molecular mechanisms underlying chemical carcinogenesis.

- Tumor Induction : Research has demonstrated that this compound can induce tumors in rodent models. For instance, studies involving intrabronchial injections in Wistar rats revealed that exposure led to precancerous lesions and various forms of lung cancer, including adenomas and squamous cell carcinoma . The compound's ability to bind covalently to DNA is critical for its carcinogenic activity, as this binding can lead to mutations and subsequent tumor formation .

- Mechanistic Insights : The compound is metabolized into reactive epoxides that interact with DNA, leading to mutagenic changes. This process is facilitated by cytochrome P450 enzymes, which play a crucial role in the bioactivation of polycyclic aromatic hydrocarbons . Studies have shown that this compound preferentially binds to guanine bases in DNA, which is a common target for many carcinogens .

Toxicological Studies

The toxicological effects of this compound have been investigated to understand its impact on cellular processes and overall health.

- Oxidative Stress : Chronic exposure to this compound has been linked to increased oxidative stress in liver cells. This stress is associated with the downregulation of glutathione synthesis, leading to impaired antioxidant defenses and heightened susceptibility to damage from additional oxidative insults .

- Effects on Cellular Differentiation : Studies have indicated that this compound can inhibit the proliferation and differentiation of osteoblasts (bone-forming cells) through its interaction with the aryl hydrocarbon receptor. This interaction disrupts normal cellular functions and may contribute to bone density issues .

Molecular Mechanisms

Understanding the molecular pathways affected by this compound is essential for elucidating its role as a carcinogen.

- Aryl Hydrocarbon Receptor Activation : As a ligand for the aryl hydrocarbon receptor, this compound activates signaling pathways that can lead to altered gene expression associated with cell growth and differentiation. This activation has been shown to affect various cell types, including those involved in bone metabolism .

- Genotoxicity : The genotoxic effects of this compound are primarily mediated through its metabolites that form adducts with DNA. These adducts can lead to mutations during DNA replication, contributing to tumorigenesis .

Case Studies

Several case studies highlight the applications of this compound in research:

- Tumorigenicity Assays : In experiments where mice were exposed to dihydrodiol metabolites of cholanthrene derivatives (including this compound), researchers observed significant tumor initiation capabilities. These studies underscore the importance of methyl substitution in enhancing carcinogenic potency .

- Impact on Reproductive Health : Recent findings indicate that exposure to this compound can adversely affect reproductive health by disrupting normal spermatogenesis and ovarian function in porcine models . This highlights the compound's broader implications beyond carcinogenesis.

Summary Table

| Application Area | Findings/Insights |

|---|---|

| Carcinogenesis Research | Induces tumors in rodents; binds covalently to DNA leading to mutations |

| Toxicological Studies | Causes oxidative stress; inhibits osteoblast differentiation |

| Molecular Mechanisms | Activates aryl hydrocarbon receptor; induces genotoxicity through DNA adducts |

| Case Studies | Demonstrates tumor initiation; affects reproductive health |

Propriétés

Numéro CAS |

85923-37-1 |

|---|---|

Formule moléculaire |

C22H18 |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

3,6-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C22H18/c1-13-7-9-17-14(2)21-18-6-4-3-5-15(18)8-10-19(21)20-12-11-16(13)22(17)20/h3-10H,11-12H2,1-2H3 |

Clé InChI |

IZPMYOTWMHCZPI-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

SMILES canonique |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

Key on ui other cas no. |

85923-37-1 |

Synonymes |

3,6-dimethylcholanthrene 3,6-DMC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.